

# Application Notes and Protocols: Angiogenin (108-122) for Angiogenesis Inhibition Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B8057130

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## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Angiogenin (ANG), a 14 kDa protein, is a potent inducer of angiogenesis.[1] It exerts its effects by binding to endothelial cells, promoting their proliferation, migration, and invasion.[2] The peptide fragment **Angiogenin (108-122)**, with the sequence ENGLPVHLDQSIFRR, is derived from the C-terminal region of the full ANG protein and has been identified as a potential inhibitor of angiogenesis.[3][4] These application notes provide detailed protocols for utilizing **Angiogenin (108-122)** in key in vitro and in vivo angiogenesis inhibition assays.

## Mechanism of Action

Angiogenin promotes angiogenesis through a multi-step process that includes binding to receptors on endothelial cells, such as actin, and subsequent activation of intracellular signaling pathways.[2] Key signaling cascades activated by Angiogenin include the ERK1/2 and Akt pathways, which are crucial for endothelial cell proliferation and survival. The **Angiogenin (108-122)** peptide is believed to act as a competitive inhibitor, potentially by interfering with the binding of full-length Angiogenin to its cellular partners, thereby attenuating downstream signaling and inhibiting the angiogenic process.

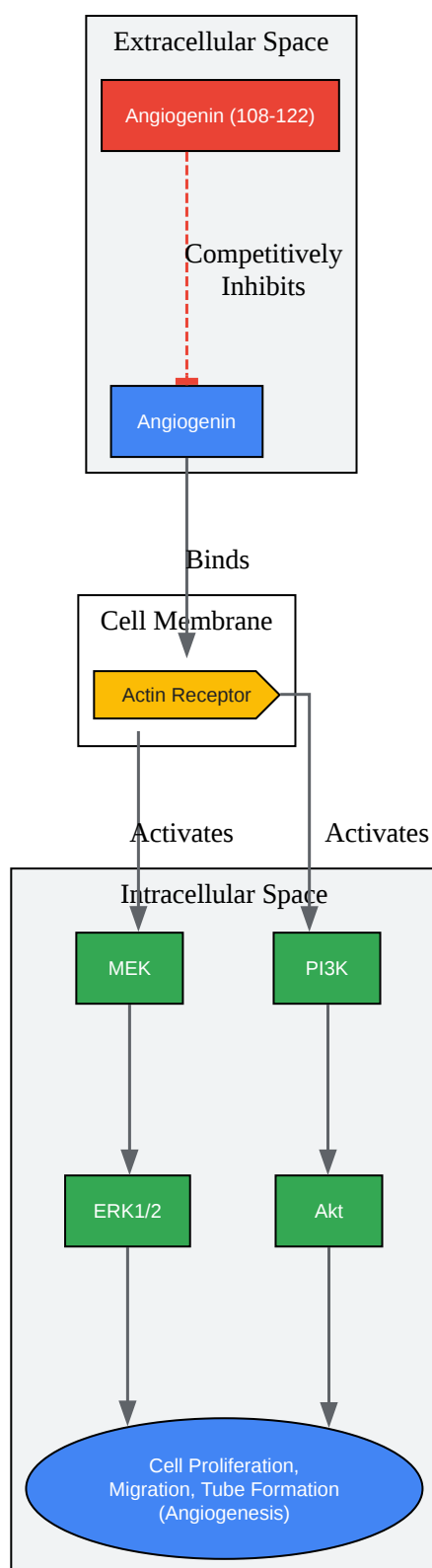
## Quantitative Data

While specific quantitative data for the **Angiogenin (108-122)** peptide is limited in publicly available literature, studies on the slightly longer peptide, Angiogenin (108-123), provide valuable insights into its inhibitory potential. This peptide has been shown to significantly decrease neovascularization in the chick chorioallantoic membrane (CAM) assay and competitively inhibits the ribonucleolytic activity of Angiogenin.

Peptide	Assay	Target	Key Parameter (Ki)	Reference
Angiogenin (108-123)	Ribonucleolytic Activity Assay	Angiogenin	278 $\mu$ M	
Angiogenin (108-123)	Chick Chorioallantoic Membrane (CAM) Assay	Angiogenesis Inhibition	Significant Decrease in Neovascularization	

## Signaling Pathway and Inhibition Model

The following diagram illustrates the proposed mechanism of Angiogenin-induced angiogenesis and the inhibitory action of **Angiogenin (108-122)**.



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Caption: Proposed inhibitory mechanism of **Angiogenin (108-122)**.

## Experimental Protocols

### In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- Angiogenin (full-length)
- **Angiogenin (108-122)** peptide
- 96-well culture plates
- Calcein AM (for visualization)
- Inverted fluorescence microscope

Protocol:

- **Plate Coating:** Thaw BME on ice. Pipette 50  $\mu$ L of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
- **Cell Preparation:** Culture HUVECs to 80-90% confluency. Harvest cells and resuspend in EGM-2 at a concentration of  $1 \times 10^5$  cells/mL.
- **Treatment Preparation:** Prepare a stock solution of **Angiogenin (108-122)** in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to test a range of concentrations (e.g., 10  $\mu$ M, 50  $\mu$ M, 100  $\mu$ M, 250  $\mu$ M, 500  $\mu$ M). Prepare a positive control with a known concentration of full-length Angiogenin (e.g., 100 ng/mL) and a negative control with vehicle only.

- **Cell Seeding and Treatment:** Add 100  $\mu$ L of the HUVEC suspension to each BME-coated well. Immediately add the different concentrations of **Angiogenin (108-122)**, the positive control, and the negative control to the respective wells.
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-18 hours.
- **Visualization and Quantification:**
  - After incubation, carefully remove the medium.
  - Add 100  $\mu$ L of Calcein AM solution (e.g., 2  $\mu$ g/mL in PBS) to each well and incubate for 30 minutes at 37°C.
  - Visualize the tube formation using an inverted fluorescence microscope.
  - Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

## In Vitro: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, a crucial process in angiogenesis.

Materials:

- HUVECs
- Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
- Boyden chamber inserts (8  $\mu$ m pore size) for 24-well plates
- Fibronectin
- Angiogenin (full-length)
- **Angiogenin (108-122)** peptide

- Calcein AM or Crystal Violet for staining

#### Protocol:

- Chamber Preparation: Coat the underside of the Boyden chamber inserts with fibronectin (e.g., 10 µg/mL) and allow to dry.
- Chemoattractant and Inhibitor Preparation: In the lower chamber of the 24-well plate, add EBM-2 with 0.5% FBS containing full-length Angiogenin (e.g., 100 ng/mL) as the chemoattractant. For the test wells, add different concentrations of **Angiogenin (108-122)** along with the full-length Angiogenin. Include a negative control with basal medium only and a positive control with full-length Angiogenin only.
- Cell Seeding: Harvest HUVECs and resuspend them in EBM-2 with 0.5% FBS at a concentration of  $1 \times 10^6$  cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-6 hours.
- Quantification:
  - After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
  - Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet, or use a fluorescent dye like Calcein AM.
  - Count the number of migrated cells in several random fields of view under a microscope.

## In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis. It allows for the direct observation of blood vessel formation in a living embryo.

#### Materials:

- Fertilized chicken eggs (day 3 of incubation)

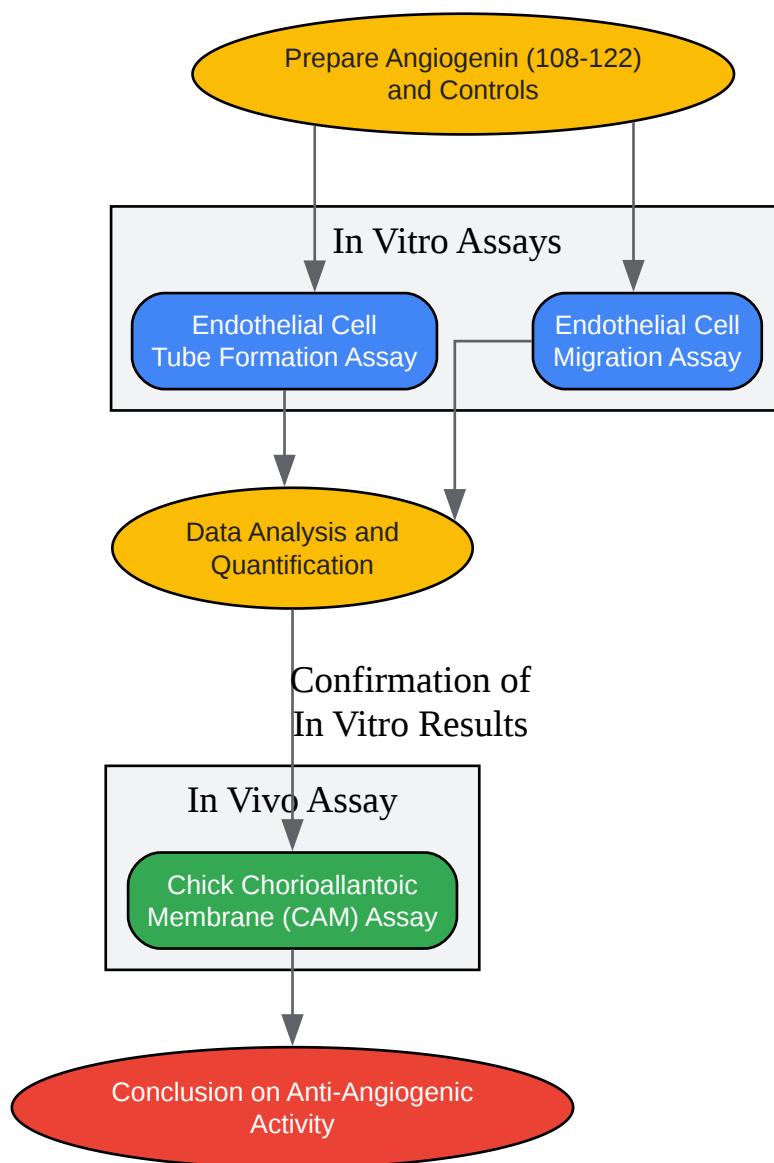
- Thermostable plastic rings or sterile filter paper discs
- Angiogenin (full-length)
- **Angiogenin (108-122)** peptide
- Sterile PBS
- Stereomicroscope
- Egg incubator

#### Protocol:

- **Egg Preparation:** On day 3 of incubation, create a small window in the eggshell to expose the CAM.
- **Sample Application:** Prepare solutions of full-length Angiogenin (positive control, e.g., 1 µg/mL) and various concentrations of **Angiogenin (108-122)** with full-length Angiogenin in sterile PBS. A vehicle control (PBS) should also be prepared. Saturate the sterile filter paper discs or fill the plastic rings with the respective solutions and place them on the CAM.
- **Incubation:** Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
- **Observation and Quantification:**
  - After incubation, re-open the window and observe the CAM under a stereomicroscope.
  - Capture images of the area around the applied samples.
  - Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the sample. A significant reduction in blood vessel formation in the presence of **Angiogenin (108-122)** compared to the positive control indicates an anti-angiogenic effect.

## Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-angiogenic properties of **Angiogenin (108-122)**.



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Caption: General workflow for angiogenesis inhibition assays.

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